8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione
CAS No.: 330818-52-5
Cat. No.: VC0417159
Molecular Formula: C18H21BrN6O3
Molecular Weight: 449.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330818-52-5 |
|---|---|
| Molecular Formula | C18H21BrN6O3 |
| Molecular Weight | 449.3g/mol |
| IUPAC Name | 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione |
| Standard InChI | InChI=1S/C18H23BrN6O3/c1-10(2)6-7-25-14-15(24(3)18(28)22-16(14)27)21-17(25)23-20-9-11-8-12(19)4-5-13(11)26/h4-5,8-10,14-15,26H,6-7H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9- |
| Standard InChI Key | AOHFYGDHOWHJLS-AWQFTUOYSA-N |
| SMILES | CC(C)CCN1C2C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Introduction
The compound 8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione is a complex organic molecule with potential applications in synthetic organic chemistry and biological research. Its synthesis involves multiple steps, starting with the formation of a hydrazone intermediate from 5-bromo-2-hydroxybenzaldehyde and hydrazine.
Chemical Formula and CAS Number
-
Chemical Formula: The compound's chemical formula is not explicitly detailed in the available sources, but it involves a purine backbone with specific substituents.
-
CAS Number: The CAS number for this compound is 656830-26-1.
Key Structural Features
-
The compound features a purine ring system with a hydrazone linkage to a 5-bromo-2-hydroxyphenyl group.
-
It includes a 3-methyl and a 7-(3-methylbutyl) substituent on the purine ring.
Synthesis Steps
-
Formation of Hydrazone: The initial step involves reacting 5-bromo-2-hydroxybenzaldehyde with hydrazine to form a hydrazone intermediate.
-
Purine Ring Formation: The hydrazone is then incorporated into a purine ring system through a series of reactions that add the necessary substituents.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and spatial arrangement of the molecule.
-
Mass Spectrometry (MS): Essential for verifying the molecular weight and purity of the compound.
-
UV-Visible Spectroscopy and IR Spectroscopy: Can provide additional insights into its chemical properties.
Potential Applications
The compound has potential applications in various fields, including:
-
Biological Research: It may interact with biological targets such as enzymes or receptors, suggesting potential therapeutic applications.
-
Synthetic Organic Chemistry: Its versatility in chemical reactions makes it a valuable intermediate for synthesizing more complex molecules.
Crystallographic Data
While specific crystallographic data for this compound is not available, similar compounds often exhibit planar structures with significant electron delocalization, as seen in other brominated derivatives .
Table: Comparison of Key Features
| Feature | Description |
|---|---|
| Chemical Formula | Not explicitly detailed |
| CAS Number | 656830-26-1 |
| Synthesis | Involves hydrazone formation and purine ring synthesis |
| Characterization Techniques | NMR, MS, UV-Visible, IR Spectroscopy |
| Potential Applications | Biological research, synthetic organic chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume